N-(2,6-Dimethylphenyl)leucinamide
Description
Properties
CAS No. |
636600-48-1 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)-4-methylpentanamide |
InChI |
InChI=1S/C14H22N2O/c1-9(2)8-12(15)14(17)16-13-10(3)6-5-7-11(13)4/h5-7,9,12H,8,15H2,1-4H3,(H,16,17) |
InChI Key |
XDCWIUPVSMKWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Preparation Methods
Method Details:
-
- 2,6-Dimethylaniline (as the amine)
- Leucine or its derivatives (as the acid)
-
- The reaction is typically conducted under acidic or basic conditions to facilitate the formation of the amide bond.
- Common solvents include dichloromethane or toluene.
General Reaction Scheme :
$$
\text{2,6-Dimethylaniline} + \text{Leucine} \rightarrow \text{this compound} + \text{H}_2\text{O}
$$
Coupling Reactions
Another effective method for synthesizing this compound is through coupling reactions that utilize activated derivatives of amino acids.
Method Details:
-
- N-acyl derivatives of leucine (e.g., leucine chloride)
- 2,6-Dimethylaniline
Reagents :
- Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are often used to activate the carboxylic acid group for coupling.
-
- The amine and activated acid derivative are mixed in a suitable solvent under controlled temperature conditions.
- The reaction typically requires monitoring for completion via techniques such as thin-layer chromatography (TLC).
Multi-step Synthesis
In cases where higher specificity or purity is required, a multi-step synthesis may be employed.
Method Details:
-
- Synthesize an intermediate such as N-(2,6-dimethylphenyl)chloroacetamide from 2,6-dimethylaniline and chloroacetyl chloride.
-
- React the intermediate with leucine or its derivatives under specific conditions to form this compound.
Overall Reaction Scheme :
$$
\text{Step 1: } \text{2,6-Dimethylaniline} + \text{Chloroacetyl chloride} \rightarrow \text{N-(2,6-Dimethylphenyl)chloroacetamide}
$$
$$
\text{Step 2: } \text{N-(2,6-Dimethylphenyl)chloroacetamide} + \text{Leucine} \rightarrow \text{this compound}
$$
Summary of Preparation Methods
| Method | Key Reactants | Advantages | Disadvantages |
|---|---|---|---|
| Direct Amide Formation | 2,6-Dimethylaniline, Leucine | Simple procedure; fewer steps | Potential for lower yields |
| Coupling Reactions | N-acyl leucine derivatives | High specificity; good yields | Requires activation reagents |
| Multi-step Synthesis | Intermediate compounds | High purity; customizable intermediates | More complex; longer reaction times |
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dimethylphenyl)leucinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides
Scientific Research Applications
N-(2,6-Dimethylphenyl)leucinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)leucinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the inhibition of sodium channels, similar to other local anesthetics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(2,6-Dimethylphenyl)leucinamide and related compounds derived from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Amino Acid Backbone: this compound uses leucine, a bulkier amino acid with a branched isobutyl side chain, whereas analogs like metalaxyl and benalaxyl employ alanine (smaller methyl side chain).
Substituent Groups :
- The pesticidal activity of analogs (e.g., metalaxyl, benalaxyl) arises from electron-withdrawing or aromatic acyl groups (methoxyacetyl, phenylacetyl), which enhance systemic mobility and target enzyme inhibition (e.g., RNA polymerase in fungi) . In contrast, this compound lacks such functional groups, suggesting divergent bioactivity.
Stereochemistry :
- Metalaxyl-M (the D-alanine enantiomer) exhibits higher fungicidal efficacy than its racemic counterpart (metalaxyl) . The stereochemistry of this compound’s leucine residue (L or D form) is unspecified but could critically influence its activity.
Chlorinated Derivatives :
- Compounds like metazachlor and ofurace incorporate chlorine atoms and heterocyclic moieties, enhancing herbicidal or fungicidal potency via electrophilic reactivity . The absence of halogens in this compound may limit its utility in similar applications.
Biological Activity
N-(2,6-Dimethylphenyl)leucinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its structure, which consists of a leucine moiety linked to a 2,6-dimethylphenyl group. Its molecular formula is with a molar mass of approximately 234.34 g/mol. The compound's unique structural features contribute to its biological properties and potential applications in various fields.
The mechanism of action for this compound involves its interaction with specific molecular targets. Preliminary studies suggest that it may modulate the activity of certain enzymes or receptors by binding to them, which can lead to various physiological effects. Notably, it has been indicated that the compound may inhibit sodium channels, similar to other local anesthetics.
Biological Activities
1. Anticancer Activity
Research has shown that this compound exhibits promising anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest. For instance, in vitro studies have indicated significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7), with IC50 values indicating effective concentrations .
2. Analgesic and Anti-inflammatory Effects
The compound has also been explored for its potential analgesic (pain-relieving) and anti-inflammatory effects. Its structural similarities to known analgesics suggest that it could be effective in managing pain and inflammation.
3. Antimicrobial Activity
this compound has shown some antimicrobial activity in preliminary studies, although further research is needed to fully characterize this aspect.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
